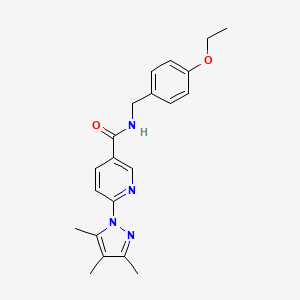

N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Description

N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative featuring a 3,4,5-trimethylpyrazole moiety attached to the 6-position of the pyridine ring and an N-(4-ethoxybenzyl) group at the amide nitrogen.

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-5-27-19-9-6-17(7-10-19)12-23-21(26)18-8-11-20(22-13-18)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYDWOPPVRXXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives. Its unique structural features suggest significant potential for various biological activities, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, synthesizing findings from diverse sources.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 364.4 g/mol

- CAS Number : 1251684-60-2

Insecticidal and Acaricidal Properties

Preliminary studies indicate that compounds containing the trimethylpyrazole structure exhibit moderate to high insecticidal and acaricidal activities against pests such as Tetranychus cinnabarinus and Plutella xylostella. These studies suggest that this compound could be effective in agricultural applications for pest control due to its specific structural features that enhance its biological activity.

Anti-inflammatory and Neuroprotective Effects

The presence of the nicotinamide moiety in this compound may contribute to potential therapeutic effects, including anti-inflammatory and neuroprotective properties. Research has shown that nicotinamide derivatives can modulate inflammatory pathways and exhibit protective effects on neuronal cells. The exact mechanisms through which this compound exerts these effects are still under investigation but are believed to involve interactions with specific receptors involved in inflammation .

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. These may include:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could bind to receptors that mediate inflammatory responses or neuronal signaling.

Further studies are needed to elucidate the precise molecular interactions and pathways influenced by this compound.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | Structure | Different ethoxy position may lead to varying biological activity |

| 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide | Structure | Sulfonamide group enhances solubility and alters pharmacodynamics |

| N-(4-methoxybenzyl)-6-(3,4-dimethylpyrazol-1-yl)nicotinamide | Structure | Fewer methyl groups may result in lower biological activity |

This comparison highlights how the specific combination of functional groups in this compound could confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds. For instance:

- Insecticidal Activity : A study demonstrated that derivatives with a trimethylpyrazole core exhibited significant insecticidal effects against common agricultural pests.

- Anti-inflammatory Studies : Research on nicotinamide derivatives has shown promising results in reducing inflammation markers in animal models.

- Neuroprotective Effects : Investigations have indicated that certain nicotinamide derivatives can protect neuronal cells from oxidative stress.

These findings underscore the potential applications of this compound in agriculture and medicine.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Pyridine Cores

Compounds 24 and 25 from share the 3,4,5-trimethylpyrazole-pyridine scaffold but differ in their sulfonamide substituents:

- N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (24) : Contains a phenylcarbamoyl group.

- N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) : Features a 4-chlorophenylcarbamoyl group.

Key Differences from the Target Compound :

- Core Structure : The target compound has a nicotinamide (pyridine-3-carboxamide) core, whereas compounds 24 and 25 are pyridine-3-sulfonamides. Sulfonamides generally exhibit higher acidity (due to the SO₂ group) compared to carboxamides, which may influence solubility and hydrogen-bonding interactions .

- This difference could impact lipophilicity (logP) and membrane permeability .

Physicochemical Properties

| Property | Target Compound (Nicotinamide Derivative) | Compound 24 (Phenylcarbamoyl) | Compound 25 (4-Chlorophenylcarbamoyl) |

|---|---|---|---|

| Melting Point | Not reported | 161–164°C | 178–182°C |

| Key Functional Groups | Ethoxybenzyl, pyrazole, nicotinamide | Phenylcarbamoyl, sulfonamide | 4-Chlorophenylcarbamoyl, sulfonamide |

| Lipophilicity (Predicted) | Moderate (ethoxybenzyl increases logP) | Lower (polar sulfonamide) | Higher (Cl substituent increases logP) |

- Melting Points : Compound 25’s higher melting point (178–182°C vs. 161–164°C for 24) suggests stronger intermolecular forces, likely due to the chloro substituent enhancing crystal packing .

- Solubility : The ethoxy group in the target compound may improve aqueous solubility compared to the chloro group in 25, which is more hydrophobic .

Substituent Impact on Bioactivity

While the target compound’s biological activity is unspecified, highlights the therapeutic relevance of ethoxybenzyl-containing compounds (e.g., SGLT2 inhibitors like licogliflozin). The 4-ethoxybenzyl group is a common pharmacophore in antidiabetic drugs, where it enhances target binding and pharmacokinetics . By contrast, compounds 24 and 25, with sulfonamide and carbamoyl groups, might target different pathways, such as carbonic anhydrase or kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.